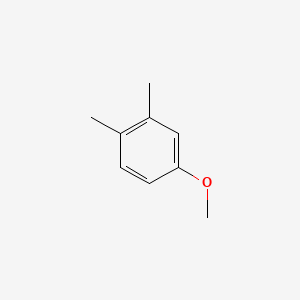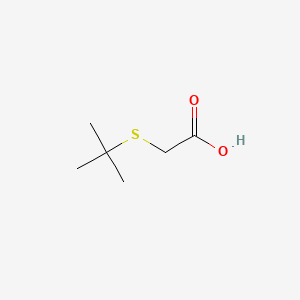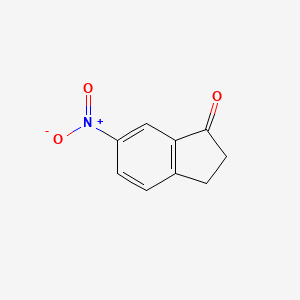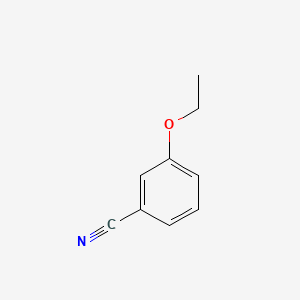
3,4-ジメチルアニソール
概要
説明
3,4-Dimethylanisole is a chemical compound that belongs to the class of aromatic amines, which are known for their carcinogenic properties. Studies have shown that 3,4-dimethylaniline, a related compound, can increase the incidence of pituitary gland tumors in rats when ingested . The metabolism of 3,4-dimethylaniline and its derivatives has been a subject of research due to its biological significance and potential health implications.
Synthesis Analysis
The synthesis of related compounds, such as 3,5-dimethylaniline, has been improved through the combination of acylation, nitration, hydrolysis/deacetylation, diazotization/deamination, and reduction steps. By combining certain steps and using one-vessel reactions, the synthesis process has been streamlined, resulting in a higher overall yield and purity of the final product . Although this study focuses on 3,5-dimethylaniline, similar methodologies could potentially be applied to the synthesis of 3,4-dimethylanisole.
Molecular Structure Analysis
The molecular structure of 3,4-dimethylanisole has been explored using microwave spectroscopy and quantum chemical calculations. Two conformers with anti and syn configurations of the methoxy group have been identified. The internal rotations of the methyl groups attached to the aromatic ring have been analyzed, providing insights into the torsional barriers and rotational-torsional transitions of the molecule . Additionally, quantum-chemical calculations have been performed to understand the electron distribution within the molecule, revealing the energetic preferences of different conformations and the effects of methyl group orientation on the molecule's reactivity .
Chemical Reactions Analysis
Reactions involving 3-dimethylamino-2,2-dimethyl-2H-azirine, a compound structurally related to 3,4-dimethylanisole, have been studied. These reactions with NH-acidic heterocycles lead to the synthesis of 4H-imidazoles, showcasing the reactivity of the dimethylamino group in the presence of various heterocyclic compounds . This research provides a foundation for understanding the types of chemical reactions that 3,4-dimethylanisole might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylanisoles have been extensively studied. Spectroscopic features such as FT-IR, FT-Raman, and NMR spectra have been obtained through DFT calculations and experimental measurements. The reactivity of these molecules has been analyzed using global descriptors, electron density mapping, and Fukui analysis. The position of the methyl groups significantly affects the reactivity of the methoxy group and the aromatic nature of the ring. Additionally, the potential of dimethylanisoles in optical applications has been explored through calculations of polarizability and hyperpolarizability .
科学的研究の応用
溶媒
3,4-ジメチルアニソールは、様々な化学反応の溶媒として使用されます . 溶媒として、溶質を溶解して溶液を作り出し、多くの化学プロセスを行う際に不可欠です。
3-および4-メトキシ-N-ヒドロキシフタルイミドの合成
3,4-ジメチルアニソールは、3-および4-メトキシ-N-ヒドロキシフタルイミドの合成における出発試薬として使用されています . これは、複雑な有機化合物の製造における役割を示しています。
マイクロ波分光法
ある研究では、3,4-ジメチルアニソールの大きな振幅運動がマイクロ波分光法を用いて調べられました . この研究は、分子の立体配座効果の理解に役立ちます。
内部回転の研究
内部回転を可能にする3つのメチル基を含むこの分子は、パルス分子ジェットフーリエ変換マイクロ波分光計を用いて研究されました . この研究は、分子の内部力学に関する洞察を提供します。
ねじれ障壁の決定
メタおよびパラ位のメチル基のねじれ障壁は、シス異性体の場合、それぞれ430.00(37)および467.90(17) cm−1と推定されました . トランス異性体の場合、それぞれの値は499.64(26)および533.54(22) cm−1です . この情報は、分子のエネルギーランドスケープを理解するために不可欠です。
量子化学計算
量子化学計算により、メトキシ基のトランスおよびシス配置を持つ2つの異性体が得られました . これは、3,4-ジメチルアニソールが量子化学研究における可能性を示しています。
Safety and Hazards
3,4-Dimethylanisole is a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . It should be handled with personal protective equipment and in a well-ventilated area . In case of contact with skin or eyes, it should be washed off immediately with plenty of water .
特性
IUPAC Name |
4-methoxy-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUBSVWMOWKPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196964 | |
| Record name | 3,4-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4685-47-6 | |
| Record name | 3,4-Dimethylanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4685-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the conformational characteristics of 3,4-Dimethylanisole and how were they determined?
A1: 3,4-Dimethylanisole exhibits two primary conformers, syn and anti, arising from the different orientations of the methoxy group. These conformers were identified and characterized using microwave spectroscopy in conjunction with quantum chemical calculations []. The research revealed the presence of two distinct sets of rotational-torsional transitions corresponding to each conformer. This allowed for the precise determination of rotational constants and torsional barriers for the methyl groups attached to the aromatic ring.
Q2: How does the conformation of 3,4-Dimethylanisole affect its internal rotation barriers?
A2: The study revealed a significant difference in the torsional barriers of the methyl groups depending on the conformation and position on the aromatic ring. For instance, the methyl group at the meta position of the syn-conformer has a barrier of 430.00(37) cm-1, while in the anti-conformer, this value increases to 499.64(26) cm-1. This highlights the influence of the methoxy group's orientation on the overall molecular flexibility and energy landscape of 3,4-Dimethylanisole [].
Q3: Has 3,4-Dimethylanisole been explored in the context of organometallic chemistry?
A3: Yes, research has investigated the reactivity of 3,4-Dimethylanisole with ruthenium complexes []. Interestingly, reacting its lithium salt with [RuCl2(PMe3)4] results in a complex where the coordination occurs through a phenyl carbon atom, forming [[graphic omitted]H2Me2)(PMe3)4]. This contrasts with reactions involving similar compounds like o-xylene, suggesting a unique reactivity pattern for 3,4-Dimethylanisole in this context [].
Q4: Are there any studies investigating the reaction mechanisms of 3,4-Dimethylanisole?
A4: Indeed, research has focused on the nitration of 3,4-Dimethylanisole with nitric acid in acetic anhydride []. This reaction yielded interesting intermediates, specifically 3,4-Dimethyl-1-methoxy-4-nitro-1,4-dihydro-phenyl acetate and the dimethyl acetal of 3,4-dimethyl-4-nitrocyclohexa-2,5-dien-1-one. These findings provide valuable insights into the reactivity of the aromatic ring in 3,4-Dimethylanisole and the potential intermediates formed during electrophilic aromatic substitution reactions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)









